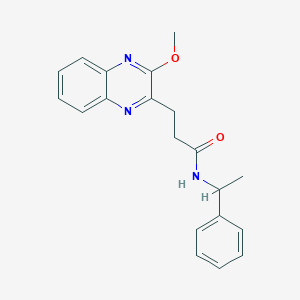![molecular formula C17H20ClNO B5442439 [4-(allyloxy)benzyl]benzylamine hydrochloride](/img/structure/B5442439.png)
[4-(allyloxy)benzyl]benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(allyloxy)benzyl]benzylamine hydrochloride” is a derivative of benzylamine . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine, a related compound, can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine, a related compound, is C7H9N . The structure consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis
Benzylamine is used as a masked source of ammonia, since after N-alkylation, the benzyl group can be removed by hydrogenolysis . It reacts with isocyanates to give substituted ureas .Physical And Chemical Properties Analysis
Benzylamine, a related compound, is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL , a melting point of 10 °C , and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h2-11,18H,1,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPSHQEKCKEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dibromophenol](/img/structure/B5442365.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5442385.png)

![2-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5442409.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5442413.png)
![7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5442414.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5442419.png)
![4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile](/img/structure/B5442427.png)
![3-{2-[(2-ethoxy-1,1-dimethylethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5442433.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5442446.png)
![N,N-dimethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-carboxamide](/img/structure/B5442454.png)